molecular formula C15H23Cl2N4O4P B12699508 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(2-methylphenyl)-, P-oxide CAS No. 97139-35-0

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(2-methylphenyl)-, P-oxide

Cat. No.: B12699508
CAS No.: 97139-35-0
M. Wt: 425.2 g/mol
InChI Key: KJYVWMFWYKGZIB-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(2-methylphenyl)-, P-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and an oxazaphosphorin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the bis(2-chloroethyl)amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups within the compound.

    Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the bis(2-chloroethyl)amino group may interact with DNA, leading to potential anticancer activity. The oxazaphosphorin ring may also play a role in the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A well-known anticancer drug with a similar oxazaphosphorin structure.

    Ifosfamide: Another anticancer agent with structural similarities.

    Melphalan: A chemotherapy drug with a bis(2-chloroethyl)amino group.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Conclusion

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(2-methylphenyl)-, P-oxide is a complex and versatile compound with significant potential in various scientific fields. Further research and detailed studies are necessary to fully understand its properties and applications.

Properties

CAS No.

97139-35-0

Molecular Formula

C15H23Cl2N4O4P

Molecular Weight

425.2 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(2-methylphenyl)urea

InChI

InChI=1S/C15H23Cl2N4O4P/c1-12-4-2-3-5-13(12)18-15(22)21(23)14-6-11-25-26(24,19-14)20(9-7-16)10-8-17/h2-5,14,23H,6-11H2,1H3,(H,18,22)(H,19,24)

InChI Key

KJYVWMFWYKGZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O

Origin of Product

United States

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